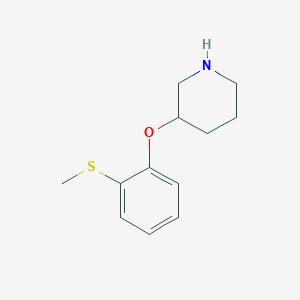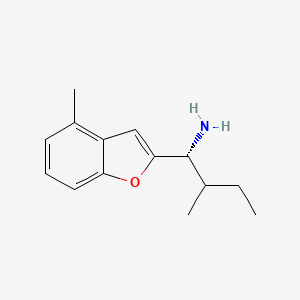
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a butan-1-amine moiety, which is a four-carbon chain with an amine group attached to the first carbon. The (1R) designation indicates that the compound has a specific stereochemistry, meaning that the molecule has a particular three-dimensional arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the benzofuran ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent, such as acetic anhydride, under acidic conditions.
Introduction of the methyl group: The methyl group can be introduced to the benzofuran ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Formation of the butan-1-amine moiety: The butan-1-amine moiety can be synthesized through the reaction of a suitable precursor, such as 2-methyl-1-butanol, with ammonia under high pressure and temperature.
Coupling of the benzofuran and butan-1-amine moieties: The final step involves the coupling of the benzofuran and butan-1-amine moieties through a reductive amination reaction using a reducing agent, such as sodium cyanoborohydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, nucleophiles (e.g., hydroxide, cyanide) in polar solvents.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems or its anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may act as an agonist or antagonist of certain neurotransmitter receptors, thereby influencing neurotransmission and neuronal signaling pathways.
類似化合物との比較
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine can be compared with other similar compounds, such as:
(1S)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound has a different stereochemistry, which may result in different biological activities and properties.
2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the (1R) stereochemistry, which may affect its interactions with molecular targets.
1-(4-methyl-1-benzofuran-2-yl)butan-1-amine: This compound lacks the methyl group on the butan-1-amine moiety, which may influence its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the benzofuran ring and the butan-1-amine moiety, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
(1R)-2-methyl-1-(4-methyl-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-4-9(2)14(15)13-8-11-10(3)6-5-7-12(11)16-13/h5-9,14H,4,15H2,1-3H3/t9?,14-/m1/s1 |
InChIキー |
DQYOLSDFFQMDDD-IWSPRGBSSA-N |
異性体SMILES |
CCC(C)[C@H](C1=CC2=C(C=CC=C2O1)C)N |
正規SMILES |
CCC(C)C(C1=CC2=C(C=CC=C2O1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)

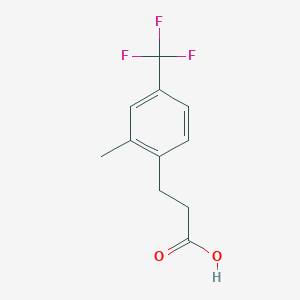
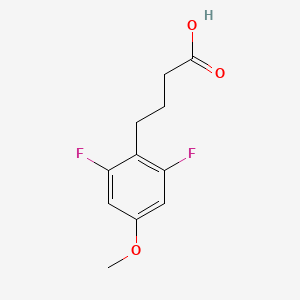
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
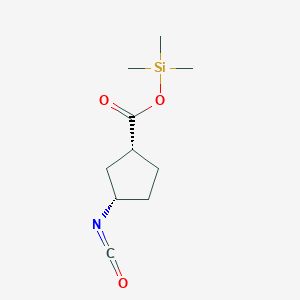
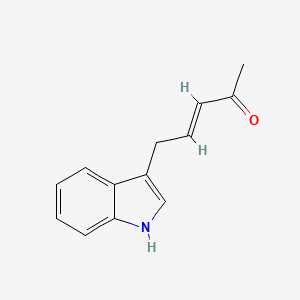
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)



